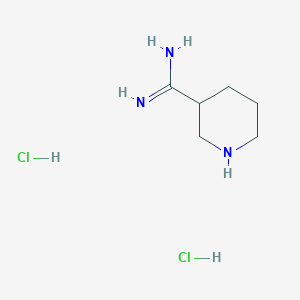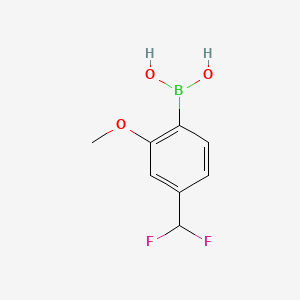
(4-(Difluoromethyl)-2-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring substituted with a difluoromethyl group and a methoxy group. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid typically involves the difluoromethylation of a suitable precursor, followed by the introduction of the boronic acid group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a phenyl ring, followed by borylation to form the boronic acid. The reaction conditions often require the use of metal catalysts, such as palladium or copper, to facilitate the difluoromethylation and borylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of recyclable catalysts and green chemistry principles is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require elevated temperatures or the presence of a catalyst .
Major Products
The major products formed from these reactions include phenols, methyl-substituted derivatives, and various substituted phenylboronic acids, depending on the specific reaction and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its unique reactivity makes it valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in medicinal chemistry .
Industry
In the industry, this compound is used in the development of advanced materials, such as polymers and sensors. Its ability to form stable boronic esters with diols makes it useful in the design of responsive materials and biosensors .
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted phenylboronic acids, such as (4-(Trifluoromethyl)-2-methoxyphenyl)boronic acid and (4-(Difluoromethyl)-2-hydroxyphenyl)boronic acid .
Uniqueness
What sets (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid apart is the combination of the difluoromethyl and methoxy groups, which confer unique reactivity and stability. The difluoromethyl group enhances metabolic stability, while the methoxy group provides additional sites for functionalization, making it a versatile building block in organic synthesis and drug design .
Properties
Molecular Formula |
C8H9BF2O3 |
|---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8,12-13H,1H3 |
InChI Key |
QRNPOMGJNDJRIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)F)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


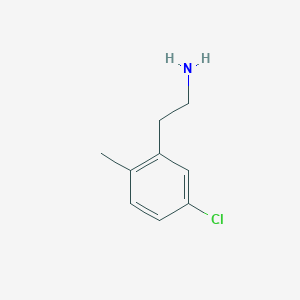
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
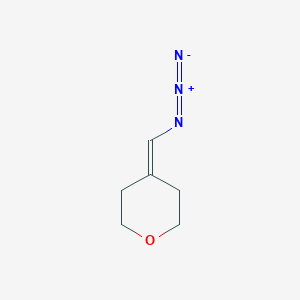
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
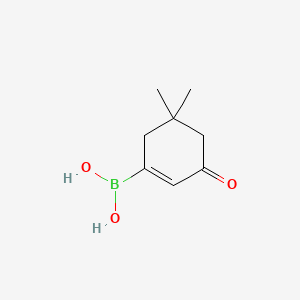
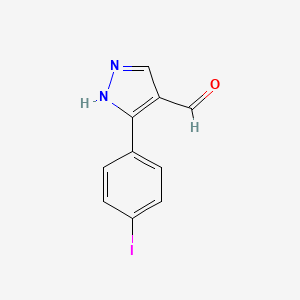
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
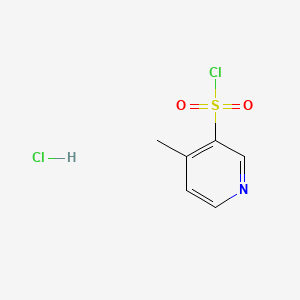
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
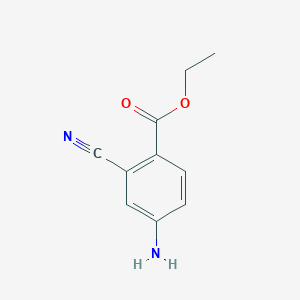
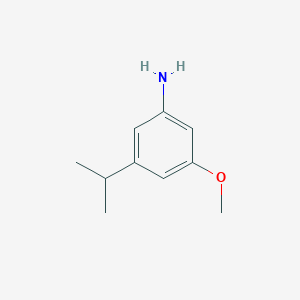
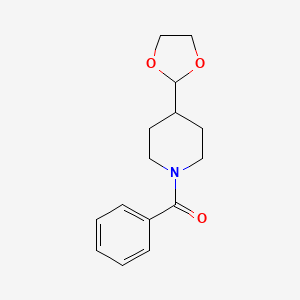
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
